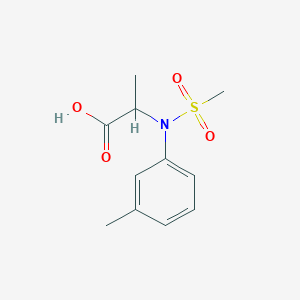

N-(3-Methylphenyl)-N-(methylsulfonyl)alanine

Description

N-(3-Methylphenyl)-N-(methylsulfonyl)alanine is a modified alanine derivative featuring a methylsulfonyl group (-SO₂CH₃) and a 3-methylphenyl substituent attached to the nitrogen atom of the amino acid backbone. Its molecular formula is C₁₁H₁₅NO₄S, with a molecular weight of 257.07 g/mol (calculated). The compound’s structure combines the hydrophilic carboxylic acid group of alanine with the hydrophobic aromatic and sulfonyl moieties, making it a candidate for studies in medicinal chemistry, enzyme inhibition, or agrochemical applications.

Properties

IUPAC Name |

2-(3-methyl-N-methylsulfonylanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-8-5-4-6-10(7-8)12(17(3,15)16)9(2)11(13)14/h4-7,9H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLXBHAZRJHQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C(C)C(=O)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares N-(3-Methylphenyl)-N-(methylsulfonyl)alanine with key analogs, highlighting substituent variations and their implications:

Key Research Findings

Substituent Position and Electronic Effects: Methoxy vs. However, methoxy’s resonance donation may reduce electrophilic reactivity compared to electron-withdrawing groups like chlorine . Chloro and Fluoro Substitutents: Chlorine () and fluorine () introduce electron-withdrawing effects, altering the phenyl ring’s electron density. Chlorine’s larger size may enhance steric interactions, while fluorine’s compactness supports metabolic stability .

Steric and Lipophilic Effects :

- The 3,5-dimethyl analog () demonstrates that increased steric bulk (two methyl groups) elevates lipophilicity (logP ~3.7), which could enhance blood-brain barrier penetration but reduce binding affinity to sterically sensitive targets .

- In contrast, the unsubstituted phenyl variant () shows minimal steric hindrance, making it a useful control for structure-activity relationship (SAR) studies .

Biological Implications :

- Fluorinated compounds (e.g., ) are often prioritized in drug discovery due to fluorine’s ability to modulate pharmacokinetics, such as prolonging half-life by resisting oxidative metabolism .

- Chlorinated analogs (e.g., ) may exhibit enhanced reactivity in covalent binding to enzymes, relevant for irreversible inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.